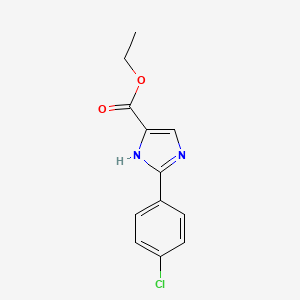
ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Molecular Structures and Hydrogen Bonding
- Molecular Structure Analysis : Ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate has been analyzed for its complex molecular structures. It forms intricate sheets through a combination of N-H...O, N-H...N, C-H...N, and C-H...pi(arene) hydrogen bonds (Costa et al., 2007).
Synthesis Methods and Crystal Structures
- Synthesis and Crystal Structure : The compound has been synthesized through reactions involving ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, with its structure confirmed by single crystal X-ray diffraction studies. Intramolecular hydrogen bonds play a significant role in its structural stability (Achutha et al., 2017).
- Reactivity with Ethyl Glyoxylate : It has been used in the formation of 5-aryl(hetaryl)-1-hydroxy-1H-imidazole-2-carboxylic acid ethyl esters through reaction with alkyl(hetero)aromatic α-hydroxyamino oximes, highlighting its versatility in creating various molecular structures (Nikolaenkova et al., 2019).
Chemical Properties and Interactions
- Chemical Properties : The compound's planar molecular structure and hydrogen bonding network have been examined, revealing insights into its chemical behavior and potential applications in various fields (Wu et al., 2005).
- Molecular Interactions : Its molecular interactions, especially the π … π interactions, have been extensively studied, contributing to the understanding of its chemical and physical properties (Ovonramwen et al., 2021).
Applications in Synthesis and Antimicrobial Activities
- Synthesis of Derivatives : The compound has been utilized in synthesizing novel pyrazole derivatives with potential antimicrobial and anticancer properties, demonstrating its significance in pharmaceutical research (Hafez et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)10-7-14-11(15-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFLCPCBXQALTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702921 | |
| Record name | Ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate | |
CAS RN |
701293-02-9 | |
| Record name | Ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

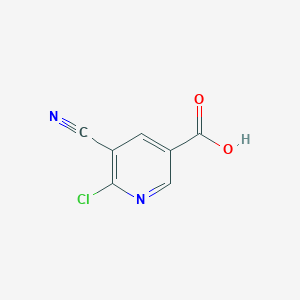
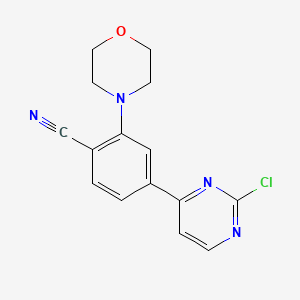
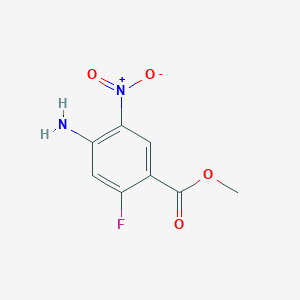

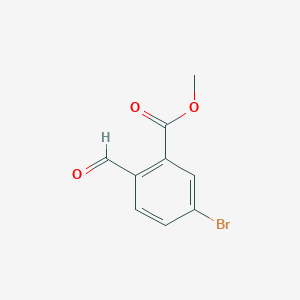
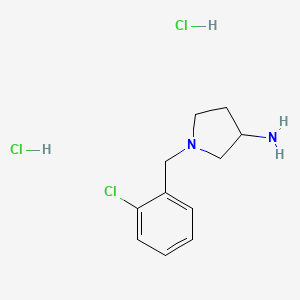

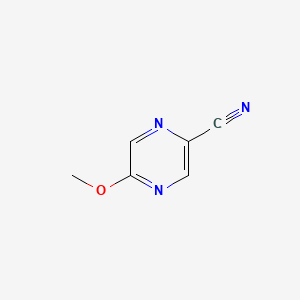


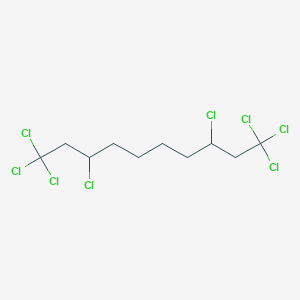


![[(6-Chloro-2-pyrazinyl)methyl]dimethylamine dihydrochloride](/img/structure/B1424297.png)